2-(2-Chlorophenoxy)phenol
Overview
Description
2-(2-Chlorophenoxy)phenol is an organic compound that belongs to the class of chlorophenols. It is characterized by the presence of a phenol group substituted with a chlorophenoxy group at the ortho position. This compound is known for its antimicrobial properties and is used in various applications, including biocides and disinfectants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)phenol typically involves the reaction of 2-chlorophenol with phenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorinated aromatic ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents used include sodium dichromate and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions are facilitated by the presence of the phenol group, which activates the aromatic ring towards electrophilic attack.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-(2-Chlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to antimicrobial activity and the development of disinfectants.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of biocides, disinfectants, and preservatives for various industrial applications.
Mechanism of Action
The antimicrobial activity of 2-(2-Chlorophenoxy)phenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi, making it a valuable component in disinfectants and biocides.
Comparison with Similar Compounds
- 2-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,4,5-Trichlorophenol
Comparison: 2-(2-Chlorophenoxy)phenol is unique due to the presence of both a chlorophenol and a phenoxy group, which enhances its antimicrobial properties compared to simpler chlorophenols. The additional phenoxy group increases the compound’s lipophilicity, allowing it to more effectively interact with and disrupt microbial cell membranes. This makes it more potent as a biocide and disinfectant compared to its simpler counterparts.
Properties
IUPAC Name |
2-(2-chlorophenoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXMSFGJWZAQTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533147 | |
Record name | 2-(2-Chlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21567-19-1 | |
Record name | 2-(2-Chlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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